molecular formula C9H18N2O2 B586852 N-Boc-piperazine-13C4 CAS No. 1391054-31-1

N-Boc-piperazine-13C4

Cat. No.: B586852
CAS No.: 1391054-31-1
M. Wt: 190.224
InChI Key: CWXPZXBSDSIRCS-SQLBHGNYSA-N
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Description

Overview of N-Boc-piperazine: A Pivotal Protected Scaffold in Organic Synthesis

N-Boc-piperazine, also known as tert-butyl 1-piperazinecarboxylate, is a versatile heterocyclic compound widely used in organic synthesis, particularly in the pharmaceutical industry. innospk.comdcfinechemicals.com The piperazine (B1678402) ring is a common structural motif found in many biologically active molecules and approved drugs. nih.gov The "Boc" group (tert-butyloxycarbonyl) is a protecting group attached to one of the nitrogen atoms of the piperazine ring. This protecting group is crucial as it allows for selective chemical reactions to occur at the other, unprotected nitrogen atom. acs.org

This strategy of using a protected scaffold simplifies complex syntheses by preventing unwanted side reactions. acs.orgbeilstein-journals.org Once the desired chemical modifications have been made, the Boc group can be easily removed under acidic conditions, revealing the second nitrogen atom for further functionalization. This makes N-Boc-piperazine a key intermediate in the synthesis of a wide range of pharmaceutical compounds, including those with applications in various therapeutic areas. innospk.comgoogle.comgoogle.com Its role as a foundational building block streamlines the creation of complex molecules, making it an invaluable tool for medicinal chemists. innospk.comchemicalbook.com

Rationale for the Specific ¹³C₄ Isotopic Labeling of N-Boc-piperazine for Research Purposes

The specific labeling of N-Boc-piperazine with four carbon-13 atoms (¹³C₄) provides significant advantages for research, particularly in studies utilizing mass spectrometry and NMR spectroscopy. scbt.comfrontiersin.org Incorporating four ¹³C atoms into the piperazine ring creates a molecule with a distinct mass signature. This makes it an excellent internal standard for quantitative analysis in complex biological samples. libios.fr When used in techniques like liquid chromatography-mass spectrometry (LC-MS), the ¹³C₄-labeled compound can be distinguished from its unlabeled counterpart, allowing for precise measurement of the target molecule's concentration. libios.froup.com

In NMR spectroscopy, the ¹³C₄ labeling enhances the signal, which is particularly useful because the natural abundance of ¹³C is low. frontiersin.orgresearchgate.netnih.gov This increased sensitivity allows for more detailed structural analysis and the study of molecular interactions. scbt.comsigmaaldrich.com The specific placement of the four ¹³C atoms within the piperazine ring provides a clear and unambiguous signal, facilitating the interpretation of complex spectra. rsc.org This targeted isotopic labeling is instrumental in drug metabolism and pharmacokinetic studies, allowing researchers to trace the fate of the piperazine moiety within a biological system. clearsynth.com

Interactive Data Table: Properties of N-Boc-piperazine and its ¹³C₄ Labeled Analog

PropertyN-Boc-piperazineN-Boc-piperazine-¹³C₄
Systematic Name tert-butyl 1-piperazinecarboxylatetert-butyl 1-piperazinecarboxylate-¹³C₄
CAS Number 57260-71-61391054-31-1
Molecular Formula C₉H₁₈N₂O₂¹³C₄C₅H₁₈N₂O₂
Molecular Weight 186.25 g/mol 190.22 g/mol
Appearance White to yellowish crystalline substanceNot specified, likely similar to unlabeled
Melting Point 47-49 °CNot specified, likely similar to unlabeled

Properties

CAS No.

1391054-31-1

Molecular Formula

C9H18N2O2

Molecular Weight

190.224

IUPAC Name

tert-butyl piperazine-1-carboxylate

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4+1,5+1,6+1,7+1

InChI Key

CWXPZXBSDSIRCS-SQLBHGNYSA-N

SMILES

CC(C)(C)OC(=O)N1CCNCC1

Synonyms

1-(tert-Butoxycarbonyl)piperazine-13C4;  1-(Piperazine-13C4)carboxylic Acid 1,1-Dimethylethyl Ester;  tert-Butyl 1-(Piperazine-13C4)carboxylate;  1-[(1,1-Dimethylethoxy)carbonyl]piperazine-13C4;  1-(Piperazine-13C4)carboxylic Acid tert-Butyl Ester; 

Origin of Product

United States

Advanced Synthetic Methodologies for N Boc Piperazine 13c4

Strategies for Site-Specific 13C Isotopic Enrichment within the Piperazine (B1678402) Corenih.govnih.gov

Achieving site-specific isotopic enrichment within the piperazine ring is a primary challenge in the synthesis of N-Boc-piperazine-¹³C₄. The goal is to introduce the ¹³C labels at defined positions within the heterocyclic core, which necessitates careful selection of labeled starting materials and synthetic routes. nih.govnih.gov

Selection and Pre-synthesis of 13C-Enriched Building Blocksnih.govgoogle.comwikipedia.org

The foundation of any successful isotopic labeling synthesis lies in the judicious choice of ¹³C-enriched precursors. For the synthesis of a ¹³C₄-labeled piperazine ring, the ideal building blocks are typically small, commercially available molecules where the ¹³C atoms are already incorporated in the desired arrangement. Common strategies involve the use of ¹³C-labeled C2 synthons that can be cyclized to form the piperazine core.

Key ¹³C-enriched building blocks can include:

[¹³C₂]Ethanolamine: This precursor can be dimerized or reacted with another C2 component to form the piperazine ring, introducing two ¹³C atoms per molecule.

[¹³C₂]Ethylene glycol: Can be converted into a dihaloethane or other activated species for subsequent cyclization with a diamine.

[¹³C₂]Glycine: A versatile building block that can be transformed into various intermediates suitable for piperazine synthesis. acs.org

[1,2-¹³C₂]Acetaldehyde or Chloroacetaldehyde: These can be used in reactions like the Hantzsch pyrrole (B145914) synthesis, which can be adapted for piperazine ring formation. sigmaaldrich.com

[¹³C₂]Acetylene: Generated from calcium carbide (Ca¹³C₂), it serves as a universal ¹³C₂ unit for various organic transformations. researchgate.net

The selection of the building block is dictated by the desired labeling pattern, availability, cost, and the chosen synthetic pathway. In many cases, these building blocks themselves require multi-step syntheses from simpler, more fundamental ¹³C sources like ¹³CO₂ or [¹³C]acetone. researchgate.netd-nb.info

Multi-step Convergent and Linear Synthetic Approaches for N-Boc-piperazine-13C4nih.govvulcanchem.comrsc.orgacs.orggoogle.com

Both linear and convergent strategies can be employed for the synthesis of N-Boc-piperazine-¹³C₄, each with its own set of advantages and disadvantages. nih.gov

The choice between a linear and convergent strategy depends on factors like the availability of starting materials, the complexity of the target molecule, and the desired efficiency and scalability of the synthesis. solubilityofthings.com

Optimization of Reaction Conditions for Isotopic Purity and Chemical Yieldnih.govvulcanchem.comrsc.orgacs.org

Maximizing both the chemical yield and the isotopic enrichment is a critical aspect of synthesizing labeled compounds. This requires careful optimization of all reaction parameters at each step of the synthesis.

Key Parameters for Optimization:

Temperature: Reactions are often run at the lowest possible temperature that allows for a reasonable reaction rate to minimize side reactions and potential isotopic scrambling.

Reaction Time: Monitoring the reaction progress using techniques like TLC, GC, or NMR is crucial to ensure complete conversion of the starting material without allowing for the formation of byproducts.

Stoichiometry of Reagents: The precise ratio of reactants, including the labeled building blocks, is optimized to ensure efficient incorporation of the isotope and to minimize waste of expensive labeled materials.

Catalyst Selection: The choice of catalyst can significantly impact the efficiency and selectivity of a reaction. For example, in cyclization reactions, the catalyst can influence the rate of ring formation versus competing side reactions.

Solvent: The solvent can affect the solubility of reactants, the reaction rate, and the position of chemical equilibria.

The goal of optimization is to find a balance between achieving a high chemical yield and preserving the isotopic integrity of the molecule. An isotopic enrichment of over 98% is often the target for high-quality labeled compounds.

Isolation, Purification, and Process Scale-Up Considerations for Labeled Compoundsacs.orgrsc.orgacs.org

The final stages of the synthesis involve the isolation and purification of the N-Boc-piperazine-¹³C₄ to a high degree of chemical and isotopic purity. Common purification techniques include:

Chromatography: Column chromatography using silica (B1680970) gel is a standard method for separating the desired product from unreacted starting materials and byproducts. atlanchimpharma.com

Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity. google.com

Distillation: For liquid products, distillation under reduced pressure can be used for purification. chemicalbook.com

The purity of the final compound is typically assessed using a combination of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule and to determine the position and extent of isotopic labeling. nih.govacs.org

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to confirm the number of ¹³C atoms incorporated.

Process Scale-Up: Scaling up the synthesis of labeled compounds from the milligram to the gram scale or larger presents additional challenges. atlanchimpharma.com These include:

Cost and Availability of Labeled Starting Materials: The expense of ¹³C-enriched building blocks is a major consideration for large-scale synthesis.

Handling of Larger Quantities of Reagents: Safety protocols and equipment must be adapted for handling larger volumes of chemicals.

Heat Transfer: Reactions that are easily controlled on a small scale may become difficult to manage on a larger scale due to issues with heat dissipation.

Purification: Purification methods that are practical on a small scale, such as column chromatography, may become cumbersome and expensive for larger quantities of material.

Careful process development and optimization are essential for the successful and cost-effective scale-up of the synthesis of N-Boc-piperazine-¹³C₄.

Interactive Data Table: Synthetic Approaches for Piperazine Derivatives

Synthetic Strategy Description Key Features Potential Labeled Precursors References
Linear Synthesis Sequential, step-by-step construction from a single starting material.Conceptually straightforward, but can have lower overall yields in long sequences.[¹³C₂]Diethanolamine, [¹³C₂]Glycine google.comacs.orggoogle.com
Convergent Synthesis Separate synthesis of fragments followed by their combination.Often results in higher overall yields for complex molecules.[¹³C₂]Aminoethanol derivatives, [¹³C₂]Haloethylamine derivatives nih.govorganic-chemistry.orgresearchgate.net
Multicomponent Reactions Three or more reactants combine in a single step to form the product.Highly efficient and atom-economical.Various ¹³C-labeled aldehydes, amines, and isocyanides organic-chemistry.org

Sophisticated Spectroscopic and Analytical Characterization for Research Applications

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of N-Boc-piperazine-13C4

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed molecular-level analysis of this compound. A suite of advanced NMR techniques is employed to verify its structure and isotopic incorporation.

High-Resolution 13C-NMR for Isotopic Labeling Confirmation and Positional Assignments

High-resolution 13C-NMR spectroscopy is the definitive method for confirming the presence and location of the 13C isotopes in this compound. In the unlabeled N-Boc-piperazine, the piperazine (B1678402) ring carbons typically exhibit distinct chemical shifts. The introduction of four 13C atoms into the piperazine ring dramatically alters the 13C-NMR spectrum. The signals corresponding to the labeled carbons will be significantly enhanced in intensity due to the high isotopic abundance.

Furthermore, the presence of 13C-13C spin-spin coupling will lead to complex splitting patterns for the signals of the labeled carbons, providing unequivocal evidence of their adjacent positions within the piperazine ring. The expected 13C-NMR chemical shifts for this compound are presented in Table 1.

Carbon AtomExpected Chemical Shift (ppm)Description
C2/C6 (13C labeled)~44-46Carbons adjacent to the Boc-protected nitrogen.
C3/C5 (13C labeled)~44-46Carbons adjacent to the unprotected nitrogen.
Boc C(CH3)3~28.5Methyl carbons of the Boc group.
Boc C(CH3)3~79.5Quaternary carbon of the Boc group.
Boc C=O~154.7Carbonyl carbon of the Boc group.

Heteronuclear Correlation NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Structural Elucidation of Labeled Moieties

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for the complete structural assignment of this compound.

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. For this compound, this would show correlations between the protons on the piperazine ring and their corresponding 13C-labeled carbons, confirming the positions of the labels.

Proton (1H)Correlated Carbon (13C)Number of Bonds
Piperazine H (on C2/C6)Piperazine C3/C5 (labeled)2JCH
Piperazine H (on C2/C6)Boc C=O3JCH
Piperazine H (on C3/C5)Piperazine C2/C6 (labeled)2JCH
Boc CH3Boc C(CH3)32JCH
Boc CH3Boc C=O3JCH

Quantitative NMR (qNMR) Methodologies for Isotopic Enrichment and Chemical Purity Assessment

Quantitative NMR (qNMR) offers a powerful method for determining both the isotopic enrichment and the chemical purity of this compound from a single experiment. By acquiring a 13C-NMR spectrum under quantitative conditions (e.g., with a long relaxation delay and inverse-gated proton decoupling), the integrals of the signals from the 13C-labeled piperazine carbons can be compared to those of the natural abundance carbons of the Boc group. This ratio allows for a precise calculation of the isotopic enrichment.

Similarly, by comparing the integrals of the signals corresponding to this compound with those of any observed impurities, the chemical purity can be accurately determined without the need for a separate analytical standard.

Dynamic NMR Studies for Conformational Analysis of Labeled Piperazine Systems

The piperazine ring is known to exist in a dynamic equilibrium between two chair conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable insights into the conformational dynamics of this compound. At low temperatures, the rate of chair-to-chair interconversion is slow on the NMR timescale, and separate signals may be observed for the axial and equatorial protons and carbons. As the temperature is increased, the rate of interconversion increases, leading to coalescence of these signals and eventually to time-averaged signals at higher temperatures.

By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to determine the energy barrier for the chair inversion process. The presence of the Boc group introduces a degree of conformational rigidity, and DNMR studies can quantify this effect.

High-Resolution Mass Spectrometry (HRMS) in the Characterization of this compound and its Derivatives

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the characterization of this compound, providing not only an accurate mass measurement but also definitive confirmation of its isotopic composition.

Isotopic Pattern Analysis and Mass Defect Profiling for 13C Verification

The incorporation of four 13C atoms into the N-Boc-piperazine molecule results in a distinct isotopic pattern in the mass spectrum. The monoisotopic mass of the unlabeled compound is 186.1368 g/mol , while that of the 13C4-labeled compound is 190.1499 g/mol . HRMS can easily distinguish between these two masses with high accuracy.

Furthermore, the isotopic distribution pattern for this compound will be significantly different from its unlabeled counterpart. The most abundant ion in the mass spectrum of the labeled compound will be the [M+4]+ peak. The relative intensities of the [M]+, [M+1]+, [M+2]+, etc. peaks provide a characteristic fingerprint that can be compared with the theoretically predicted pattern to confirm the number and enrichment of the 13C labels.

Mass defect profiling offers another layer of verification. The mass defect is the difference between the exact mass and the nominal mass of a molecule. The incorporation of 13C atoms alters the mass defect in a predictable manner. By comparing the measured mass defect with the theoretical value for a C4H8N2(13C)4(C(CH3)3)O2 structure, the elemental and isotopic composition can be confidently confirmed.

Fragmentation Pathway Elucidation to Confirm Labeling Positions

Mass spectrometry (MS) is a cornerstone technique for the structural confirmation of isotopically labeled compounds such as N-Boc-piperazine-¹³C₄. By analyzing the fragmentation patterns of the molecule under controlled conditions, typically through tandem mass spectrometry (MS/MS), it is possible to precisely confirm the location of the ¹³C labels within the piperazine ring. The introduction of four heavier carbon isotopes results in a predictable mass shift in the fragment ions that retain the labeled portion of the molecule.

In electron ionization (EI) mass spectrometry, commonly used with Gas Chromatography (GC-MS), N-Boc-piperazine undergoes characteristic fragmentation. The tert-butoxycarbonyl (Boc) group is particularly labile, leading to prominent fragment ions. doaj.org Key fragmentation pathways include the loss of isobutylene (B52900) (C₄H₈), the entire Boc group (C₅H₉O₂), or cleavage of the piperazine ring itself. doaj.orgresearchgate.net

For N-Boc-piperazine-¹³C₄, the fragments originating from the piperazine ring will exhibit a mass increase of 4 daltons (Da) compared to the unlabeled standard. For instance, a fragment corresponding to the piperazine ring cation would be observed at m/z 89 for the ¹³C₄-labeled compound, whereas it appears at m/z 85 for the unlabeled version. Conversely, fragments originating solely from the Boc group, such as the tert-butyl cation (C₄H₉⁺) at m/z 57, will remain at the same mass-to-charge ratio for both labeled and unlabeled compounds. This differential mass shift provides unequivocal evidence that the isotopic labels are located on the piperazine ring as intended.

Under softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is the primary ion observed. Collision-induced dissociation (CID) of this precursor ion typically initiates with the loss of isobutylene (a neutral loss of 56 Da) followed by the loss of carbon dioxide (a neutral loss of 44 Da). doaj.org By comparing the MS/MS spectra of the labeled and unlabeled compounds, the retention of the +4 Da mass shift in the resulting piperazine-containing fragments confirms the labeling positions.

Table 1: Comparison of Key Mass Fragments for Unlabeled and ¹³C₄-Labeled N-Boc-piperazine

Fragment Description Unlabeled N-Boc-piperazine (Expected m/z) N-Boc-piperazine-¹³C₄ (Expected m/z) Mass Shift (Da) Confirmation Point
Protonated Molecule [M+H]⁺ 187 191 +4 Total Mass
[M+H - C₄H₈]⁺ 131 135 +4 Label on Piperazine Ring
[M+H - C₅H₉O₂]⁺ (Piperazine Ring) 87 91 +4 Label on Piperazine Ring

Quantitative Mass Spectrometry Techniques Utilizing Labeled Standards

N-Boc-piperazine-¹³C₄ serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart in complex samples using the isotope dilution mass spectrometry (IDMS) method. This technique is considered the gold standard for quantitative analysis due to its high precision and accuracy.

The methodology involves adding a known quantity of the stable isotope-labeled (SIL) standard, N-Boc-piperazine-¹³C₄, to a sample containing the unknown quantity of the unlabeled analyte (N-Boc-piperazine). The labeled and unlabeled compounds are chemically identical and thus exhibit the same behavior during sample extraction, purification, and chromatographic separation. They also show identical ionization efficiency in the mass spectrometer source.

However, because the SIL standard has a higher mass (+4 Da), it is easily distinguished from the native analyte by the mass spectrometer. Quantification is achieved by measuring the ratio of the mass spectrometer signal of the native analyte to that of the SIL internal standard. Any sample loss or variability during the analytical workflow will affect both the analyte and the standard equally, meaning the ratio between them remains constant. This effectively corrects for matrix effects and procedural inconsistencies, leading to highly reliable quantification. This approach is widely used in pharmacokinetic studies, metabolite identification, and environmental analysis.

Chromatographic Techniques for Purity and Isotopic Homogeneity Assessment

Chromatographic methods are indispensable for verifying the chemical purity and isotopic homogeneity of N-Boc-piperazine-¹³C₄. These techniques separate the target compound from starting materials, reaction byproducts, and any potential unlabeled or partially labeled species.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like N-Boc-piperazine. rsc.org For purity assessment of N-Boc-piperazine-¹³C₄, a GC system separates the compound from any volatile impurities. The separated components then enter a mass spectrometer, which acts as a highly specific detector. researchgate.net

The mass spectrometer can simultaneously monitor the ion currents corresponding to the molecular ions of the labeled compound (e.g., m/z 190 for the molecular ion M⁺) and its unlabeled analogue (m/z 186). The ratio of these signals across the chromatographic peak provides a measure of the isotopic enrichment or homogeneity. A high isotopic purity is indicated by a signal at m/z 186 that is at or near the natural isotopic abundance background level. GC-MS is particularly effective for identifying and quantifying any residual starting materials or byproducts from the synthesis process. rsc.org

Table 2: Illustrative GC-MS Parameters for N-Boc-piperazine Analysis

Parameter Setting
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS) is a versatile and widely used technique for the analysis of a broad range of compounds, including piperazine derivatives. rsc.orgnih.gov It is particularly advantageous for analyzing N-Boc-piperazine-¹³C₄ within complex biological or environmental matrices without the need for derivatization.

In a typical LC-MS workflow, a reversed-phase high-performance liquid chromatography (HPLC) column separates N-Boc-piperazine-¹³C₄ from other matrix components based on its polarity. The eluent from the HPLC is then directed into an ESI or atmospheric pressure chemical ionization (APCI) source of a mass spectrometer. The mass analyzer (e.g., quadrupole, time-of-flight) then separates the ions based on their m/z ratio.

This technique allows for both the confirmation of chemical purity by observing a single chromatographic peak and the assessment of isotopic homogeneity by examining the mass spectrum associated with that peak. The high sensitivity of modern LC-MS systems enables the detection and quantification of the labeled compound and its potential metabolites at very low concentrations, making it an essential tool in metabolic and pharmacokinetic research.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Labeled Molecules

The FTIR spectrum of N-Boc-piperazine shows characteristic absorption bands corresponding to its functional groups. nih.govspectrabase.com These include N-H stretching vibrations (for the secondary amine), C-H stretching of the alkyl groups, a strong C=O stretching from the carbamate (B1207046) group, and C-N stretching vibrations. researchgate.net

The incorporation of four ¹³C atoms into the piperazine ring of N-Boc-piperazine-¹³C₄ leads to subtle but predictable shifts in the vibrational frequencies of the bonds involving these carbon atoms. According to Hooke's law for a harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved. Replacing a ¹²C atom with a heavier ¹³C atom increases the reduced mass, resulting in a downward shift (to lower wavenumbers) of the associated stretching and bending frequencies. The most affected vibrations would be the C-N and C-C stretching and bending modes within the piperazine ring. While these shifts can be small and sometimes difficult to resolve, they provide further spectroscopic confirmation of successful isotopic labeling. nih.gov

Table 3: Key Vibrational Frequencies for N-Boc-piperazine and the Effect of ¹³C₄ Labeling

Functional Group / Vibrational Mode Typical Wavenumber Range (cm⁻¹) for Unlabeled Compound rsc.orgnih.gov Expected Shift for N-Boc-piperazine-¹³C₄
N-H Stretch (secondary amine) 3200 - 3300 No significant shift
C-H Stretch (alkyl) 2850 - 3000 Minor downward shift for ring C-H
C=O Stretch (carbamate) 1670 - 1700 No significant shift
C-N Stretch (piperazine ring) 1100 - 1250 Downward shift

Applications of N Boc Piperazine 13c4 in Mechanistic Chemical and Biochemical Investigations

Elucidation of Organic Reaction Mechanisms via 13C Isotopic Tracing

The use of 13C labeled compounds is a cornerstone of mechanistic organic chemistry. By replacing specific carbon atoms with their heavier isotope, chemists can follow the transformation of molecular skeletons, map the movement of atoms, and gain a deeper understanding of reaction intermediates and transition states.

Tracking Carbon Atom Rearrangements and Bond Formations in Synthetic Transformations

N-Boc-piperazine-13C4 is an ideal tracer for studying reactions where the piperazine (B1678402) ring is incorporated into a larger molecule or undergoes rearrangement. The 13C label acts as a spectroscopic handle, allowing for the unambiguous identification of the labeled carbon atoms in the products and intermediates using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

For instance, in the synthesis of complex heterocyclic systems where a piperazine ring might be opened and subsequently reclosed, 13C labeling can definitively prove whether the original carbon atoms of the piperazine moiety are retained in the final product and in what positions. This is crucial for distinguishing between proposed reaction mechanisms.

Illustrative Example of 13C Tracing in a Hypothetical Rearrangement:

Consider a hypothetical acid-catalyzed rearrangement of a complex molecule containing an this compound substructure. Two competing mechanisms are proposed: one involving the fragmentation and recombination of the piperazine ring, and another suggesting an intramolecular rearrangement that preserves the ring's integrity. By analyzing the 13C NMR spectrum of the product, the connectivity of the labeled carbons can be determined. If the 13C-13C couplings are maintained in the product as they were in the starting material, it would strongly support the intramolecular rearrangement mechanism.

Table 1: Hypothetical 13C NMR Data for Mechanistic Elucidation
CompoundObserved 13C Chemical Shifts (ppm)Key 13C-13C Coupling Constants (J, Hz)Inference
This compound (Starting Material)δ1, δ2J(C1-C2) = 35Intact piperazine ring with adjacent labeled carbons.
Product via Intramolecular Rearrangementδ3, δ4J(C3-C4) = 35The original C-C bond of the piperazine ring is preserved.
Product via Fragmentation-Recombinationδ5, δ6No significant C-C couplingThe original piperazine ring has been cleaved and reformed.

Investigating Reaction Stereochemistry and Enantioselectivity with Labeled Precursors

When this compound is used as a precursor in stereoselective reactions, the isotopic labels can help in determining the stereochemical outcome and understanding the factors that control enantioselectivity. By analyzing the NMR spectra of the diastereomeric or enantiomeric products, it is possible to assign the absolute or relative stereochemistry of the newly formed chiral centers with respect to the labeled piperazine ring. This is particularly useful in asymmetric synthesis where the precise mechanism of chirality transfer is under investigation.

Application in In Vitro/Ex Vivo Enzyme Mechanism Studies

Isotopically labeled substrates are indispensable for probing the mechanisms of enzyme-catalyzed reactions. This compound can be incorporated into potential enzyme substrates to investigate the metabolic fate of piperazine-containing compounds.

Substrate Labeling for Enzymatic Reaction Pathway Mapping

By incubating an enzyme with a substrate containing the this compound moiety, researchers can trace the metabolic pathway of the compound. The 13C labels allow for the identification of metabolites through mass spectrometry, as they will exhibit a characteristic mass shift compared to their unlabeled counterparts. This approach is instrumental in identifying the products of enzymatic reactions and in piecing together complex metabolic networks. For example, the metabolism of various piperazine-based drugs has been shown to involve cytochrome P450 (CYP) isoenzymes. nih.gov Using a 13C labeled substrate would facilitate the identification of hydroxylated or N-dealkylated metabolites.

Kinetic Isotope Effect Studies for Rate-Limiting Step Determination

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and for gaining insight into the structure of the transition state. The KIE is the ratio of the reaction rate of a substrate with a lighter isotope to that of a substrate with a heavier isotope (k_light / k_heavy). A primary KIE is observed when a bond to the isotopic atom is broken or formed in the rate-determining step.

In the context of this compound, if a C-H or C-C bond involving one of the labeled carbon atoms is cleaved in the rate-limiting step of an enzymatic reaction, a 13C KIE would be expected. The magnitude of the KIE can provide information about the nature of the transition state.

Example of KIE Application in a Hypothetical Enzymatic Reaction:

Suppose an enzyme is hypothesized to catalyze the oxidation of a C-H bond on the piperazine ring of a substrate derived from this compound. By measuring the initial rates of the reaction with the 13C-labeled and unlabeled substrates, a KIE can be calculated. A KIE significantly greater than 1 would suggest that the C-H bond cleavage is part of the rate-determining step.

Table 2: Hypothetical Kinetic Isotope Effect Data
SubstrateInitial Rate (μmol/min)Kinetic Isotope Effect (k_unlabeled / k_labeled)Conclusion
Unlabeled Substrate1.501.05C-H bond cleavage at the labeled position is likely the rate-limiting step.
13C-Labeled Substrate1.43

Studies on Degradation Pathways of Piperazine-Containing Compounds

Understanding the degradation pathways of chemical compounds is crucial for assessing their environmental fate and for developing more stable pharmaceuticals. This compound can be used as a tracer to study the degradation of more complex piperazine-containing molecules under various conditions (e.g., chemical, photochemical, or biological degradation).

By subjecting a target molecule synthesized with this compound to degradation conditions, the resulting degradation products can be analyzed by LC-MS and NMR. The 13C label helps in identifying the fragments that originate from the piperazine moiety. This can reveal, for example, whether the piperazine ring is cleaved during degradation or if it remains intact while other parts of the molecule are modified. Studies have shown that the piperazine ring can be a site of metabolic attack, leading to ring opening or contraction. researchgate.netacs.org Using a 13C-labeled precursor would be invaluable in confirming such degradation pathways.

Tracing in Biological Systems (Controlled In Vitro/Ex Vivo Studies)

The use of stable isotope-labeled compounds, such as N-Boc-piperazine-¹³C₄, is a powerful technique in mechanistic chemical and biochemical investigations. By replacing four of the carbon atoms in the piperazine ring with their heavier, non-radioactive ¹³C isotope, researchers can effectively "tag" and trace the molecule through various biological processes in controlled laboratory settings. This allows for a detailed examination of metabolic pathways, the identification of metabolites, and a deeper understanding of the compound's fate without the complexities and ethical considerations of in vivo studies. The primary analytical techniques used in conjunction with stable isotope labeling are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can differentiate between the labeled and unlabeled forms of the molecule.

While specific research utilizing N-Boc-piperazine-¹³C₄ is not extensively documented in publicly available literature, the principles of its application can be understood through analogous studies on other isotopically labeled piperazine-containing compounds. These studies provide a clear framework for how N-Boc-piperazine-¹³C₄ would be employed in in vitro and ex vivo settings to elucidate metabolic fate and distribution.

Detailed Research Findings from Analogous Studies:

In vitro metabolic stability assays are a cornerstone of early-stage drug discovery, providing crucial data on how a compound is metabolized by liver enzymes. In these experiments, the labeled compound is incubated with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. By monitoring the disappearance of the parent compound and the appearance of metabolites over time, researchers can determine the compound's metabolic half-life and identify its metabolic "hotspots."

For instance, a study investigating the metabolic stability of a deuterated tyrosine kinase inhibitor containing a piperazine moiety demonstrated the utility of isotopic labeling. The substitution of hydrogen with deuterium (B1214612) atoms at a metabolically vulnerable site led to a significant increase in the stability of the compound in the presence of rat liver microsomes. This "kinetic isotope effect" slows down the rate of metabolism at the labeled position.

Table 1: Comparative Metabolic Stability of a Piperazine-Containing Tyrosine Kinase Inhibitor and its Deuterated Analog in Rat Liver Microsomes
Time (minutes)Parent Compound Remaining (%)Deuterated Analog Remaining (%)
0100100
58595
156088
304080
602570

Ex vivo studies often involve the use of isolated, perfused organs or tissue slices to investigate the distribution and metabolism of a compound in a more physiologically relevant system than cell cultures. These studies can provide valuable information on which organs are most involved in the metabolism and clearance of a compound.

A study on the distribution of ¹⁴C-labeled eltoprazine, a compound containing a piperazine ring, in rats and dogs provides a compelling example of this approach. By administering the radiolabeled compound, researchers were able to quantify its distribution across various tissues at different time points. The results indicated that the highest concentrations of the radiolabel were found in the liver and kidneys, suggesting these organs are central to the compound's metabolism and excretion. Interestingly, when the piperazine ring itself was labeled, radioactivity was retained in the body for a longer duration, hinting at the breakdown of the ring and the retention of its fragments. nih.gov

Table 2: Tissue Distribution of Radioactivity (in ng-equivalents/g) 24 hours after Oral Administration of [¹⁴C]piperazine-labeled Eltoprazine to Rats
TissueConcentration (ng-eq/g)
Liver5800
Kidney4200
Lungs1500
Spleen1200
Brain800
Heart750
Muscle300
Fat250
Plasma450

These examples underscore the invaluable role of isotopic labeling in understanding the fate of piperazine-containing molecules in biological systems. The use of N-Boc-piperazine-¹³C₄ in similar in vitro and ex vivo models would enable precise tracking of the piperazine moiety, facilitating the identification of metabolic pathways such as N-dealkylation, ring opening, or hydroxylation, and providing quantitative data on the distribution and clearance of the compound and its metabolites.

N Boc Piperazine 13c4 As a Labeled Building Block for Complex Molecule Synthesis in Research

Synthesis of Isotopically Labeled Piperazine-Containing Scaffolds for Pre-clinical Research

The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. The synthesis of isotopically labeled versions of these piperazine-containing molecules is crucial for preclinical evaluation. N-Boc-piperazine-¹³C₄ serves as a key starting material for creating these complex structures. The Boc-protecting group allows one nitrogen of the piperazine ring to be selectively functionalized, while the other remains available for subsequent reactions after deprotection. This enables the systematic construction of diverse molecular architectures where the ¹³C₄-piperazine core can be traced and quantified.

Design and Synthesis of Advanced ¹³C-Labeled Pharmaceutical Intermediates

The design of ¹³C-labeled pharmaceutical intermediates is driven by the need for precise analytical tracking in complex biological systems. alfa-chemistry.com The use of ¹³C is preferred over other isotopes like deuterium (B1214612) (²H) because the C-¹³C bond is stable and does not undergo exchange, ensuring the label remains fixed within the molecule. isotope.com Furthermore, ¹³C-labeled compounds are chemically identical to their unlabeled counterparts, co-eluting during chromatographic separation, which is a critical feature for their use as internal standards. researchgate.net

The synthesis of advanced intermediates from N-Boc-piperazine-¹³C₄ involves standard organic chemistry transformations. The synthesis of the labeled building block itself can be achieved using ¹³C-enriched starting materials. vulcanchem.com Once N-Boc-piperazine-¹³C₄ is obtained, the Boc group can be removed under acidic conditions, freeing the secondary amine for a variety of coupling reactions, such as amidation or reductive amination, to attach the labeled piperazine core to other parts of the target molecule. The remaining nitrogen can then be functionalized as required. This modular approach allows for the efficient creation of a library of labeled compounds from a single labeled building block. rsc.orgresearchgate.net

Table 1: Synthetic Approaches for Incorporating ¹³C-Labeled Reagents

Reaction Type¹³C-Labeled Reagent ExampleResulting Functional GroupApplication
Grignard Reaction¹³CO₂¹³C-Carboxylic AcidIntroduction of a labeled carboxyl group. alfa-chemistry.com
Nitrile HydrolysisK¹³CN¹³C-Carboxylic AcidConversion of an alkyl halide to a labeled acid. nih.gov
Nucleophilic Substitution¹³CH₃I¹³C-Methyl GroupIntroduction of a labeled methyl group.
Alkylation of Malonate[1-¹³C]1-bromododecane¹³C-Alkyl ChainSynthesis of labeled fatty acids. nih.gov

Incorporation into Target Molecules for Metabolic and ADME Research (Non-Clinical)

A primary application of ¹³C-labeled compounds is in non-clinical absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov By incorporating a building block like N-Boc-piperazine-¹³C₄ into a drug candidate, researchers can accurately trace the compound and its metabolites in biological systems. alfa-chemistry.comacs.org

When the ¹³C-labeled drug is administered in a preclinical model, samples (such as plasma, urine, or tissue) can be analyzed using high-resolution mass spectrometry (HRMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). moravek.com The unique isotopic signature of the ¹³C₄-labeled piperazine fragment allows for the unambiguous identification of drug-related material, distinguishing it from endogenous molecules. nih.gov This enables the precise quantification of the parent drug and the identification of metabolic products, providing critical insights into how the drug is processed, distributed, and cleared by the body. nih.gov This information is vital for understanding a drug's pharmacokinetic profile and potential liabilities before it enters clinical trials. acs.org

Preparation of ¹³C-Labeled Reference Standards for Analytical Method Development and Validation

The accuracy and reliability of quantitative bioanalytical methods, particularly LC-MS/MS, depend heavily on the use of high-quality internal standards. researchgate.netnih.gov Stable isotope-labeled (SIL) compounds are considered the "gold standard" for this purpose. N-Boc-piperazine-¹³C₄ is an ideal precursor for synthesizing these ¹³C-labeled reference standards.

An ideal internal standard should have nearly identical chemical and physical properties to the analyte it is meant to quantify, but with a different mass. nih.gov A ¹³C-labeled standard synthesized from N-Boc-piperazine-¹³C₄ co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. researchgate.net Because the standard and the analyte behave almost identically during sample preparation, extraction, and analysis, any variations or losses are mirrored in both compounds. nih.gov By adding a known amount of the ¹³C-labeled standard to a sample, the concentration of the unlabeled analyte can be calculated with high precision by comparing their respective signal intensities. This isotope dilution mass spectrometry (IDMS) technique corrects for experimental variability, leading to highly accurate and robust analytical methods. isotope.com

Table 2: Comparison of Isotopic Labels for Internal Standards

IsotopeKey AdvantagePotential DisadvantageReference
¹³C (Carbon-13)Chemically stable, no isotopic exchange, co-elutes with analyte.Synthesis can be more complex and costly. isotope.comresearchgate.net
²H (Deuterium)Generally less expensive to synthesize.Can exhibit chromatographic separation from analyte (isotope effect); potential for back-exchange. researchgate.net
¹⁵N (Nitrogen-15)Stable and effective for nitrogen-containing compounds.Less commonly used than ¹³C or ²H for small molecules. nih.gov

Utilization in the Synthesis of Labeled Probes and Ligands for Receptor Binding Studies (In Vitro)

Understanding how a drug interacts with its biological target is fundamental to drug discovery. N-Boc-piperazine-¹³C₄ can be used to synthesize labeled ligands for in vitro receptor binding assays. nih.gov In these experiments, a labeled version of a compound is used to compete with unlabeled compounds for binding to a specific receptor, enzyme, or other protein target.

By measuring the amount of the ¹³C-labeled ligand that binds to the target in the presence of varying concentrations of an unlabeled test compound, researchers can determine the binding affinity (often expressed as Kᵢ or IC₅₀) of the test compound. While radiolabeled ligands (using ³H or ¹⁴C) have traditionally been used, stable isotope-labeled ligands are gaining traction as a non-radioactive alternative, particularly for assays analyzed by mass spectrometry. The synthesis of these probes allows for detailed investigation of ligand-receptor interactions, which is essential for optimizing the potency and selectivity of new drug candidates. nih.gov

Application in Structure-Activity Relationship (SAR) Studies with Labeled Analogues

Structure-activity relationship (SAR) studies are performed to understand how modifications to a molecule's chemical structure affect its biological activity. drugdesign.orgwikipedia.org This process involves synthesizing and testing a series of related compounds (analogues) to identify which chemical groups are essential for activity and which can be modified to improve properties like potency or metabolic stability. youtube.com

Incorporating a labeled building block like N-Boc-piperazine-¹³C₄ into a series of analogues can support SAR studies in several ways. By creating a labeled version of a lead compound, researchers can conduct more precise and sensitive binding or functional assays, leading to more reliable SAR data. Furthermore, comparing the in vitro and in vivo behavior of a labeled analogue to its unlabeled parent can help confirm that the isotopic label itself does not alter the compound's fundamental biological activity. This ensures that the data gathered from ADME and metabolic studies using the labeled compound are truly representative of the unlabeled drug candidate. nih.gov

Future Research Directions and Emerging Methodologies for N Boc Piperazine 13c4

Development of Novel and More Efficient Synthetic Routes for Isotopic Labeling

The synthesis of isotopically labeled compounds like N-Boc-piperazine-¹³C₄ is often a complex and costly endeavor. researchgate.net Current research efforts are directed towards developing more efficient and atom-economical synthetic routes. One promising approach involves the use of ¹³C elemental carbon as a starting material to generate universal ¹³C₂ building blocks, such as acetylene. rsc.org This strategy could streamline the synthesis of various ¹³C-labeled molecules, including piperazine (B1678402) derivatives. rsc.org

A recent innovative approach for synthesizing 1-Boc-piperazine utilizes diethylamine as a starting material in a three-step process involving chlorination, Boc protection, and cyclization. chemicalbook.com This method has demonstrated higher yields (over 93.5%), improved purity, and a reduced environmental footprint, making it a viable option for industrial-scale production. chemicalbook.com

Integration with Advanced Automation and High-Throughput Synthesis Platforms

The fields of chemical synthesis and drug discovery are increasingly benefiting from automation and high-throughput technologies. Integrating the synthesis of isotopically labeled compounds like N-Boc-piperazine-¹³C₄ into these platforms presents a significant opportunity to accelerate research. Flow chemistry, for instance, offers precise control over reaction parameters, leading to improved yields and safety compared to traditional batch synthesis. x-chemrx.com The application of flow chemistry to isotopic labeling is an active area of research, with the potential to make the production of compounds like N-Boc-piperazine-¹³C₄ more efficient and scalable. x-chemrx.com

Automated synthesis modules, already utilized for the preparation of radiopharmaceuticals, could be adapted for the synthesis of stable isotope-labeled compounds. researchgate.net These platforms can perform multi-step syntheses, including purification and formulation, under controlled conditions, ensuring reproducibility and high purity. researchgate.net The integration of automated synthesis with high-throughput screening would enable the rapid generation and evaluation of a library of ¹³C-labeled piperazine analogs for various applications.

Exploration of N-Boc-piperazine-13C4 in Emerging Analytical Technologies

N-Boc-piperazine-¹³C₄ serves as a valuable internal standard in mass spectrometry-based analytical methods. nih.gov The use of ¹³C-labeled internal standards is crucial for accurate and precise quantification of analytes in complex biological matrices by correcting for variations during sample preparation and analysis. nih.govunimi.it As analytical technologies continue to advance, so too will the applications of ¹³C-labeled compounds.

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) techniques, coupled with liquid chromatography (LC), are powerful tools for metabolomics and pharmacokinetic studies. acs.orgresearchgate.net The use of N-Boc-piperazine-¹³C₄ in these platforms can aid in the confident identification and quantification of piperazine-containing metabolites. alfa-chemistry.com Furthermore, the development of novel ionization techniques and mass analyzers will likely enhance the sensitivity and specificity of analyses involving ¹³C-labeled standards.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical technique where ¹³C labeling is highly advantageous. nih.gov While the low natural abundance of ¹³C limits the sensitivity of standard ¹³C NMR, isotopic enrichment dramatically enhances the signal, enabling more detailed structural elucidation and the study of complex mixtures. nih.gov The use of ¹³C-labeled compounds in conjunction with advanced NMR techniques, such as two-dimensional correlation spectroscopy, can provide unambiguous structural information. nih.gov

Potential for Multilabeling Strategies (e.g., 13C and 15N co-labeling)

The simultaneous incorporation of multiple stable isotopes, such as ¹³C and ¹⁵N, into a single molecule offers significant advantages for certain research applications. This multilabeling approach provides more comprehensive information for tracking the metabolic fate of both carbon and nitrogen atoms within a biological system. nih.govembopress.org For piperazine-containing compounds, co-labeling with ¹³C and ¹⁵N would enable researchers to simultaneously monitor the transformations of the carbon skeleton and the nitrogen-containing heterocyclic ring.

Dual-labeling strategies are particularly powerful in metabolic flux analysis, where they allow for the simultaneous quantification of carbon and nitrogen fluxes through various metabolic pathways. nih.govembopress.org This approach can provide a more complete picture of cellular metabolism and how it is altered in disease states. nih.gov The low natural abundance of both ¹³C (approximately 1.1%) and ¹⁵N (approximately 0.37%) minimizes background interference in mass spectrometry, leading to a high signal-to-noise ratio and clear, distinguishable mass differences between labeled and unlabeled molecules.

The development of synthetic methodologies that allow for the controlled incorporation of both ¹³C and ¹⁵N into the N-Boc-piperazine scaffold is a key area for future research. Such multilabeled compounds would be invaluable tools in drug metabolism studies, proteomics, and systems biology. symeres.com

Expansion of Applications to Novel Research Areas

While the primary applications of N-Boc-piperazine-¹³C₄ are currently in the pharmaceutical and biomedical sciences, its utility has the potential to extend to other scientific disciplines.

Material Science: ¹³C-labeled compounds can be used to study the structure and dynamics of polymers and other materials. researchgate.net By incorporating ¹³C-labeled piperazine moieties into polymer chains, researchers could use solid-state NMR and other techniques to probe the local environment and mobility of these segments, providing insights into the material's properties. The introduction of a stable ¹³C-label into polymeric materials could also facilitate the tracking and analysis of their decomposition processes and the integration of their degradation products into the environment. researchgate.net

Environmental Fate of Labeled Analogs in Controlled Systems: The fate of pharmaceuticals and other xenobiotics in the environment is a growing concern. Stable isotope analysis is a valuable tool for tracing the source and transformation of organic pollutants. mdpi.com By using ¹³C-labeled analogs of piperazine-containing compounds in controlled laboratory studies, researchers can track their degradation pathways and identify the resulting transformation products. This information is crucial for assessing the environmental impact of these compounds and developing strategies for their remediation. The use of stable isotope probing with ¹³C-labeled parent compounds can also help identify microorganisms responsible for their biodegradation in soil and water systems. mdpi.com

Q & A

Q. What are the key considerations for synthesizing N-Boc-piperazine-13C4 with isotopic purity?

Synthesis of isotopically labeled compounds like this compound requires precise control of reaction conditions to minimize isotopic dilution. Key steps include:

  • Reagent selection : Use 13C-labeled precursors (e.g., 13C4-piperazine) and Boc-protecting agents (tert-butoxycarbonyl) with high isotopic enrichment (>99%) to ensure purity.
  • Reaction monitoring : Track isotopic incorporation via NMR spectroscopy (e.g., 13C NMR) and mass spectrometry (e.g., ESI-MS) to confirm isotopic distribution .
  • Purification : Employ column chromatography or recrystallization to remove unlabeled byproducts. Verify purity using HPLC with UV/Vis or charged aerosol detection .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Work under inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Avoid prolonged exposure to moisture or acidic/basic conditions, which can hydrolyze the Boc group .
  • Storage : Store at 0–6°C in airtight, light-resistant containers. For long-term stability, use desiccants (e.g., silica gel) to minimize humidity .
  • Safety : Use PPE (gloves, goggles) and ensure adequate ventilation to avoid inhalation/contact with dust .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR to confirm structure and isotopic labeling. For example, the Boc group’s tert-butyl signal appears at ~1.4 ppm in 1H NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 190.20 g/mol for this compound) and isotopic pattern .
  • Chromatography : Reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/water) to assess purity .

Advanced Research Questions

Q. How does isotopic labeling (13C4) impact the physicochemical properties of N-Boc-piperazine in metabolic studies?

  • Isotope effects : 13C labeling may slightly alter bond vibrational frequencies, potentially affecting reaction kinetics in enzymatic assays. However, these effects are negligible in most biological systems .
  • Tracer applications : Use LC-MS/MS to track 13C-labeled metabolites in in vitro or in vivo studies. For example, monitor deprotection of the Boc group in prodrug activation pathways .

Q. How can researchers resolve contradictions in experimental data involving this compound derivatives?

  • Case example : Discrepancies in reaction yields may arise from Boc group instability under acidic conditions. Mitigate by:
    • Validating reaction pH (optimal range: 6–8) using buffered solutions.
    • Comparing results with non-labeled analogs to isolate isotopic effects .
  • Statistical rigor : Apply ANOVA or t-tests to assess reproducibility across batches. Use control experiments (e.g., unlabeled N-Boc-piperazine) to benchmark results .

Q. What strategies optimize the use of this compound in multistep syntheses of radiolabeled pharmaceuticals?

  • Protection/deprotection : Use Boc as a temporary protecting group during intermediate steps. Deprotect with TFA (trifluoroacetic acid) under controlled conditions to avoid side reactions .
  • Radiolabeling : Introduce 11C or 18F isotopes at later stages to minimize radiation exposure and decay-related losses. For example, couple 13C4-Boc-piperazine with 18F-fluorinated aryl groups via SNAr reactions .

Q. How can computational modeling enhance the design of experiments using this compound?

  • DFT calculations : Predict Boc group stability under varying pH or temperature. Compare with experimental thermogravimetric analysis (TGA) data .
  • Docking studies : Model interactions between 13C4-labeled intermediates and target enzymes (e.g., dopamine receptors) to prioritize synthetic routes .

Methodological Notes

  • Contradiction analysis : Cross-validate isotopic labeling efficiency using orthogonal techniques (e.g., NMR and MS) to address discrepancies .
  • Ethical compliance : Adhere to institutional guidelines for handling isotopic compounds and disposal of hazardous waste (e.g., TFA used in deprotection) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.